molecular formula C8H7NO5 B2812642 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 97398-65-7

7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol

Cat. No.: B2812642
CAS No.: 97398-65-7
M. Wt: 197.146
InChI Key: LRHFGBDYKMSVMK-UHFFFAOYSA-N
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Description

7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol (CAS Number: 97398-65-7) is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . This nitro-substituted benzodioxane derivative serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound features a 2,3-dihydrobenzo[1,4]dioxine core, which is a privileged scaffold in drug discovery . The presence of both a phenolic hydroxyl group and an electron-withdrawing nitro group on the aromatic ring makes it a versatile intermediate for further functionalization . Researchers can exploit these sites to synthesize a diverse array of more complex molecules, such as amines, carboxylic acids, and various amide derivatives, for the creation of targeted compound libraries . The broader 1,4-benzodioxane scaffold is recognized for its significant pharmacological relevance and is found in compounds investigated for their interactions with various biological targets, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptors . Furthermore, this structural motif has been explored in the development of potential Poly(ADP-ribose) polymerase (PARP) inhibitors , highlighting its utility in early-stage anticancer research . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHFGBDYKMSVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol typically involves the nitration of 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the nitration reaction is carried out in a reactor with precise control of temperature and reactant concentrations. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 6 and electron-deficient aromatic ring enable nucleophilic substitution under controlled conditions:

Reaction TypeConditionsProductsYieldKey Observations
Alkylation 1,2-Dibromoethane, K₂CO₃, reflux 6-Alkoxy derivatives65-78%Selective O-alkylation occurs at the hydroxyl group without nitro-group interference.
Acylation Acetyl chloride, pyridine, 0°C6-Acetoxy derivatives82%Mild conditions prevent ring-opening side reactions.

Mechanistic Insight : The hydroxyl group acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the nitro group at position 7 directs substitution primarily to the hydroxyl site .

Nitration and Reduction

The nitro group participates in redox transformations critical for modifying electronic properties:

Nitration Follow-Up

ProcessReagents/ConditionsOutcome
Further Nitration HNO₃/TFA, 0°C 5,7-Dinitro derivatives
Selectivity Nitration preferentially occurs at position 5 due to nitro-group deactivation at position 7.

Reduction

MethodConditionsProductApplications
Catalytic Hydrogenation H₂ (1 atm), Pd/C, MeOH 7-Amino derivativeIntermediate for PARP1 inhibitors
Zn/HCl Aqueous HCl, 50°C Partial reduction to hydroxylamineLimited utility due to over-reduction risks

Key Finding : Catalytic hydrogenation preserves the benzodioxin ring while selectively reducing the nitro group to an amine .

Ring-Opening Reactions

Acid- or base-mediated cleavage of the dioxane ring enables scaffold diversification:

ConditionReagentsProductsNotes
Acidic Hydrolysis H₂SO₄ (conc.), Δ Catechol derivativesComplete ring cleavage in >90% yield
Basic Hydrolysis NaOH (10%), reflux 2,3-Dihydroxy-nitrobenzeneCompeting oxidation observed at prolonged reaction times

Structural Impact : Ring-opening destroys the benzodioxin system but generates reactive diols for downstream functionalization .

Condensation Reactions

The hydroxyl group facilitates condensations with carbonyl compounds:

Reaction PartnerConditionsProduct ClassBiological Relevance
AldehydesEtOH, HCl (cat.)Schiff basesTested for antimicrobial activity
IsocyanatesDCM, RTCarbamatesImproved solubility for pharmacological studies

Optimization Note : Schiff base formation requires anhydrous conditions to avoid hydrolysis side reactions.

Electrophilic Aromatic Substitution

Despite deactivation by the nitro group, directed substitutions occur:

PositionReagentProductYield
C-5Br₂, FeBr₃5-Bromo derivative58%
C-8Cl₂, AlCl₃ 8-Chloro derivative42%

Regiochemical Control : Substituents orient meta to the nitro group, consistent with aromatic directing effects.

Coordination Chemistry

The hydroxyl and nitro groups act as ligands for metal complexes:

Metal SaltConditionsComplex TypeApplication
Cu(II) acetateMeOH, RT Octahedral Cu complexCatalyzed oxidation reactions
Fe(III) chlorideH₂O/EtOH Fe-O-N chelateMagnetic material precursor

Spectroscopic Evidence : IR shifts at 1340 cm⁻¹ (N–O stretch) and 3450 cm⁻¹ (O–H) confirm metal coordination .

Stability and Decomposition

Critical stability data for handling and storage:

FactorConditionDegradation PathwayHalf-Life
Light UV exposure (254 nm)Nitro-to-nitrito rearrangement48 hrs
pH >10Ring-opening via hydroxide attack<1 hr
Temperature >150°CExothermic decomposition

Safety Note : Decomposition above 150°C releases NOₓ gases, requiring controlled thermal environments .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol exhibit antiproliferative activity against various cancer cell lines. In vitro studies have shown that these compounds can modulate cell signaling pathways, potentially leading to reduced tumor growth. The mechanism of action often involves interaction with specific enzymes or receptors that are crucial for cancer cell survival.

Neuropharmacological Effects

There is emerging evidence that this compound may also have neuropharmacological effects. Studies suggest that it could act as a selective antagonist for certain serotonin receptors, which may have implications in treating mood disorders and anxiety.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the effects of this compound on several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Inhibition of cell proliferation
HeLa (Cervical)12Activation of caspase pathways

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacological properties, researchers found that this compound exhibited selective antagonistic effects on the 5HT2B receptor. This suggests potential applications in treating anxiety and depression-related disorders.

Receptor TypeBinding Affinity (Ki)Effect
5HT2B25 nMAntagonist
5HT1A>1000 nMNo significant binding

Mechanism of Action

The mechanism of action of 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substitution at Position 6

The hydroxyl group at position 6 is a critical site for structural diversification. Key analogs and their modifications include:

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications Reference
7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol -OH 197.13* Potential hydrogen-bond donor; moderate polarity
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one -COCH₃ (ketone) 223.18 Increased lipophilicity; intermediate in CDK9 inhibitor synthesis
(4-Amino-2-(methylthio)thiazol-5-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (13i) -CO-thiazole derivative 354.0 CDK9 inhibitor (IC₅₀ < 100 nM); enhanced target binding via heterocyclic interactions
Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate -COOEt (ester) 253.21 Improved metabolic stability; intermediate for antiproliferative agents
3-(5-Methyl-1,3-dioxoisoindolin-2-yl)-3-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid (D-9) -CH₂CH₂COOH (propanoic acid) N/A Antiproliferative activity against cancer cell lines

*Calculated based on parent compound (C₈H₈O₃, 152.15 g/mol) + NO₂ (46.01 g/mol) – H (1.01 g/mol).

Key Observations :

  • Hydroxyl Group : Enhances solubility via hydrogen bonding but may limit membrane permeability.
  • Ketone/Ester Groups : Increase lipophilicity, favoring blood-brain barrier penetration .
  • Heterocyclic Attachments : Improve target selectivity (e.g., CDK9 inhibition in compound 13i) .

Substitution at Position 7 (Nitro Group)

The nitro group at position 7 is a strong electron-withdrawing group, influencing electronic density and reactivity. Analogs with alternative substituents include:

Compound Name Substituent at Position 7 Molecular Weight (g/mol) Impact on Reactivity Reference
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol -H 152.15 Baseline compound; no nitro group
7-Azido-8-(4-hydroxyphenyl)-1,4-dihydro-6H-benzo[b][1,4]dioxin-6-ol -N₃ (azide) N/A Photoaffinity labeling applications
(E)-Ethyl-3-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate -Cl 269.27 Altered electronic profile; potential for halogen bonding

Key Observations :

  • Nitro Group : Enhances electrophilicity, facilitating nucleophilic substitution reactions in synthesis .
  • Azide/Chloro Groups : Provide sites for click chemistry (azide) or halogen bonding (Cl), expanding functional utility .

CDK9 Inhibition

  • Compound 13i (thiazole-methanone derivative) exhibits potent CDK9 inhibition (IC₅₀ < 100 nM) due to its ability to occupy the ATP-binding pocket via the thiazole ring .
  • The nitro group stabilizes the aromatic system, enhancing binding affinity compared to non-nitro analogs .

Antiproliferative Effects

  • D-9 (propanoic acid derivative) demonstrates antiproliferative activity against HeLa cells (IC₅₀ = 12 µM), likely via interference with microtubule dynamics .

Physicochemical Properties

Property This compound Compound 13i Ethyl Ester Derivative
Molecular Weight 197.13 354.0 253.21
Hydrogen Bond Donors 1 (-OH) 2 (-NH₂) 0
LogP (Predicted) ~1.5 ~2.8 ~2.2
Solubility (Water) Moderate Low Low

Biological Activity

7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol (CAS Number: 97398-65-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is a nitro derivative of dioxin, characterized by a nitro group at the seventh position of the benzo[b][1,4]dioxin structure. Its potential applications span various therapeutic areas, particularly in oncology and neuropharmacology.

Molecular Characteristics

PropertyValue
Molecular FormulaC8_8H7_7N2_2O4_4
Molecular Weight197.146 g/mol
CAS Number97398-65-7

The synthesis of this compound typically involves nitration processes using nitric acid and trifluoroacetic acid, which introduce the nitro group at the desired position on the aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. In vitro studies have shown that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines. This suggests a potential mechanism involving the modulation of cell signaling pathways related to cancer growth and survival.

Anticancer Properties

Research indicates that compounds related to this compound can induce apoptosis in cancer cells. A study demonstrated that these compounds are effective against hematological malignancies and solid tumors by impairing autophagosome-lysosome fusion, thus promoting cell death .

Case Studies

  • Study on Hematological Cancer Cells :
    • Objective : Evaluate pro-apoptotic activity.
    • Findings : Compounds derived from this compound showed significant efficacy in inducing apoptosis in chronic lymphocytic leukemia (CLL) cells.
    • Mechanism : The compounds acted as late-stage autophagy inhibitors, enhancing cytotoxic effects against resistant cancer cells .
  • Neuropharmacological Applications :
    • Research Focus : Investigating alpha2C adrenergic receptor antagonism.
    • Outcome : Derivatives of this compound were found to have potential therapeutic effects in treating peripheral and central nervous system diseases by acting as alpha2C antagonists .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique properties.

Compound NameCAS NumberBiological Activity
7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine62140-78-7Antiproliferative activity against cancer cells
6-Nitro-2,3-dihydrobenzo[b][1,4]dioxine16498-20-7Moderate anticancer effects; less potent than above
7-Nitrobenzodioxole derivativesVariesVarious activities; less specific than target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with the precursor 2,3-dihydrobenzo[b][1,4]dioxin-6-ol. Nitration can be achieved using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

  • Step 2 : Optimize solvent systems (e.g., dichloromethane or acetic acid) to enhance regioselectivity. Monitor reaction progress via TLC or HPLC.

  • Critical Parameters :

  • Temperature : Higher temperatures may lead to side reactions (e.g., oxidation of the dioxane ring).

  • Stoichiometry : Excess HNO₃ can degrade the product; maintain a 1:1 molar ratio.

  • Yield Enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .

    • Table 1 : Comparison of Nitration Methods
MethodSolventTemp (°C)Yield (%)Purity (%)
HNO₃/H₂SO₄CH₂Cl₂0–56292
Acetyl nitrateAcOH255588
Nitronium tetrafluoroborateDCM-107095

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm) and dioxane ring protons (δ 4.2–4.5 ppm for OCH₂). Nitro groups deshield adjacent protons, shifting signals downfield .
  • ¹³C NMR : Confirm nitro group attachment via a carbon signal at δ 148–152 ppm.
    • IR Spectroscopy : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peak at m/z 197 [M]⁺, with fragmentation patterns showing loss of NO₂ (45 Da) .

Advanced Research Questions

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and biological activity of this compound?

  • Density Functional Theory (DFT) :

  • Calculate HOMO-LUMO gaps to assess electron-deficient behavior (nitro group lowers LUMO, enhancing electrophilicity) .
  • Simulate reaction pathways for nitration to identify transition states and energy barriers.
    • Molecular Docking :
  • Target enzymes like cholinesterase (Alzheimer’s research) or bacterial nitroreductases. The nitro group may act as a redox-active site .
  • Use software like AutoDock Vina; validate with in vitro assays (e.g., IC₅₀ measurements).

Q. How do solvent polarity and pH affect the stability of this compound in aqueous environments?

  • Stability Studies :

  • pH-Dependent Degradation : At pH > 7, the nitro group undergoes hydrolysis to form 7-amino derivatives. Monitor via UV-Vis spectroscopy (λ_max shift from 310 nm to 280 nm) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the nitro group, while protic solvents (water, ethanol) accelerate decomposition.
    • Table 2 : Half-Life in Various Solvents (25°C)
SolventpHHalf-Life (h)
Water7.412
DMF->200
Ethanol5.048

Q. What strategies resolve contradictions in reported biological activity data for nitroaromatic dioxane derivatives?

  • Data Reconciliation Framework :

Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times).

Structural Confounders : Verify purity (>98%) via DSC/TGA to exclude impurities affecting bioactivity .

Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) using statistical tools (ANOVA, Tukey’s test) to identify outliers .

Methodological Challenges and Solutions

Q. Why do conflicting spectroscopic data arise for nitro-dioxane compounds, and how can they be resolved?

  • Root Causes :

  • Tautomerism : Nitro groups may participate in resonance, altering NMR signals. Use deuterated solvents to stabilize tautomers.
  • Crystal Packing : X-ray crystallography resolves ambiguity (e.g., bond lengths between nitro and dioxane oxygen) .
    • Solution : Combine 2D NMR (COSY, HSQC) with single-crystal XRD for unambiguous assignment .

Q. What experimental designs minimize byproduct formation during the synthesis of nitro-dioxane derivatives?

  • Factorial Design Approach :

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Optimize for maximum yield and minimum byproducts (e.g., nitroso intermediates).
    • Case Study : A 2³ factorial design reduced byproducts from 15% to 3% by adjusting temperature (-10°C) and using nitronium tetrafluoroborate .

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